molecular formula C45H51NO20 B2983425 Wilfornine A CAS No. 345954-00-9

Wilfornine A

Cat. No.: B2983425
CAS No.: 345954-00-9
M. Wt: 925.89
InChI Key: YJDNHPICMWQYIV-YLSYKZTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Wilfornine A has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Wilfornine A is a sesquiterpene alkaloid

Mode of Action

It is known to have an anti-tumor effect , but the exact mechanism of how it interacts with its targets and the resulting changes are yet to be elucidated.

Result of Action

While this compound is known to have an anti-tumor effect , the specific molecular and cellular effects of the compound’s action are not well-documented

Safety and Hazards

The safety data sheet for Wilfornine A suggests that it should be stored in a sealed, cool, and dry condition . In case of contact with eyes or skin, it recommends flushing with plenty of water and seeking medical attention . Ingestion and inhalation are also cautioned against .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wilfornine A is primarily isolated from natural sources, specifically from the plant Tripterygium wilfordii . The extraction process involves the use of organic solvents to separate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from its natural source. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Wilfornine A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Wilfornine A is part of a group of sesquiterpene alkaloids that share similar structures and biological activities. Some of the similar compounds include:

  • Wilforine
  • Alatamine
  • Wilfordine
  • Peritassine A
  • Ebenifoline E-II
  • Mayteine

Compared to these compounds, this compound is unique due to its specific molecular structure and its potent anti-tumor activity .

Properties

IUPAC Name

[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41-,42+,43+,44-,45+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDNHPICMWQYIV-VTPOCOLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)[C@](CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51NO20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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